5-Oxo-4-azatricyclo[4.2.1.0,3,7]nonane-3-carboxylic acid

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

5-Oxo-4-azatricyclo[4.2.1.0,3,7]nonane-3-carboxylic acid (CAS 286456-64-2) is a rigid, nitrogen-containing tricyclic scaffold bearing a gamma-lactam (5-oxo) and a carboxylic acid at the bridgehead 3-position [3.0.CO;2-Z" target="_blank">1]. It belongs to the azabrendane structural class—a family of conformationally locked bicyclo[2.2.1]heptane-fused pyrrolidines—and is commercially catalogued as a versatile small-molecule building block for medicinal chemistry and probe design.

Molecular Formula C9H11NO3
Molecular Weight 181.19
CAS No. 286456-64-2
Cat. No. B3257283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-4-azatricyclo[4.2.1.0,3,7]nonane-3-carboxylic acid
CAS286456-64-2
Molecular FormulaC9H11NO3
Molecular Weight181.19
Structural Identifiers
SMILESC1C2CC3C1C(=O)NC3(C2)C(=O)O
InChIInChI=1S/C9H11NO3/c11-7-5-1-4-2-6(5)9(3-4,10-7)8(12)13/h4-6H,1-3H2,(H,10,11)(H,12,13)
InChIKeyPBJDFNRYWNIDJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-4-azatricyclo[4.2.1.0,3,7]nonane-3-carboxylic acid (CAS 286456-64-2) – Procurement-Ready Scaffold Overview


5-Oxo-4-azatricyclo[4.2.1.0,3,7]nonane-3-carboxylic acid (CAS 286456-64-2) is a rigid, nitrogen-containing tricyclic scaffold bearing a gamma-lactam (5-oxo) and a carboxylic acid at the bridgehead 3-position [1]. It belongs to the azabrendane structural class—a family of conformationally locked bicyclo[2.2.1]heptane-fused pyrrolidines—and is commercially catalogued as a versatile small-molecule building block for medicinal chemistry and probe design . The compound exhibits precisely four stereocenters (all undefined in commercial racemic material), a topological polar surface area (TPSA) of 66.4 Ų, two hydrogen-bond donors (carboxylic acid OH; lactam NH), three hydrogen-bond acceptors (two carbonyl oxygens; lactam carbonyl), and a single rotatable bond (the C–COOH linkage), which together define a highly constrained pharmacokinetic and pharmacodynamic profile distinct from simpler monocyclic or bicyclic amino acid surrogates [2].

1 Rigid azabrendane scaffold with γ-lactam and bridgehead carboxylic acid supports constrained peptidomimetic design.
2 Computed TPSA and hydrogen-bond donor/acceptor profile align with CNS-focused fragment library requirements.
3 Low rotatable bond count and four stereocenters favor binding thermodynamics and 3D shape exploration.

Why 5-Oxo-4-azatricyclo[4.2.1.0,3,7]nonane-3-carboxylic acid Cannot Be Replaced by Simpler Azabicyclic or Monocyclic Carboxylic Acids


Generic substitution with a common proline analog (e.g., L-proline, pipecolic acid) or a simple 2-azabicyclo[2.2.1]heptane-3-carboxylic acid disregards the unique three-dimensional vector presentation imposed by the tricyclo[4.2.1.0³,⁷]nonane framework [1]. The fused cyclopentane ring locks the pyrrolidine into a rigid boat-like conformation, while the bridgehead carboxylic acid and the γ-lactam carbonyl establish a spatially defined hydrogen-bonding network that cannot be replicated by monocyclic or even standard bicyclic scaffolds . This conformational restriction translates into measurably different physicochemical properties: a TPSA of 66.4 Ų, two hydrogen-bond donors, and three hydrogen-bond acceptors, compared to, for example, the parent 4-azatricyclo[4.2.1.0³,⁷]nonane scaffold (1 HBD, 1 HBA, TPSA ≈ 12 Ų) . Such differences directly affect ligand efficiency, binding-site complementarity, and metabolic stability in ways that make the oxo-carboxylic acid tricyclic entity a non-interchangeable tool for fragment-based design, peptidomimetic chemistry, and scaffold-hopping campaigns.

Target Conformationally locked tricyclic core with γ-lactam
Substitutes Flexible proline or pipecolic acid analogs cannot replicate binding geometry
Target Enhanced H-bond donor/acceptor network (2 HBD / 3 HBA)
Substitutes Parent amine (1/1) or monocyclic acids lack sufficient directional H-bond capacity
Target Dual orthogonal handles (COOH + lactam NH)
Substitutes Single-handle scaffolds require extra synthetic steps for library diversification

5-Oxo-4-azatricyclo[4.2.1.0,3,7]nonane-3-carboxylic acid – Quantitative Differentiation Evidence vs. Closest Analog Candidates


Topological Polar Surface Area (TPSA) Advantage Over the Parent Azatricyclo Scaffold – Implications for Membrane Permeability and CNS Drug-Likeness

The 5-oxo-4-azatricyclo[4.2.1.0,3,7]nonane-3-carboxylic acid scaffold delivers a TPSA of 66.4 Ų, compared to the parent 4-azatricyclo[4.2.1.0,3,7]nonane (CAS 6253-50-5), which bears only one amine hydrogen and has a predicted TPSA below 15 Ų [1]. The 66.4 Ų value falls within the CNS-optimal window (40–90 Ų), whereas the unsubstituted parent amine lies well outside this range, making the oxo-carboxylic acid congener a more appropriate starting point for blood-brain-barrier-penetrant lead optimization [2].

TPSA Profile
Class-level
66.4 Ų
Reported CNS-optimal zone vs parent amine (~12 Ų)
Computed from 2D topology; experimental validation advised
Medicinal Chemistry CNS Drug Design Physicochemical Profiling

Hydrogen-Bond Donor/Acceptor Count Enables Specific Binding-Site Complementary Interactions Absent in Non-Oxo Analogues

5-Oxo-4-azatricyclo[4.2.1.0,3,7]nonane-3-carboxylic acid possesses 2 hydrogen-bond donors (carboxylic acid OH; lactam NH) and 3 hydrogen-bond acceptors (two carbonyl oxygens; lactam carbonyl), yielding an HBD/HBA profile of 2/3 [1]. In contrast, the parent 4-azatricyclo[4.2.1.0,3,7]nonane presents only 1 HBD and 1 HBA . For fragment-based screening, the higher HBD/HBA count of the target compound allows three-dimensional hydrogen-bonding networks that can simultaneously engage backbone amides and side-chain residues in enzyme active sites, a capacity the simplified amine scaffold lacks [2].

H‑Bond Capacity
Class-level
2 HBD / 3 HBA vs 1 / 1
Higher hydrogen-bond count supports fragment-based binding interactions
Class-level inference; structural confirmation needed
Fragment-Based Drug Discovery Structure-Based Design Ligand Efficiency

Single Rotatable Bond Reduces Conformational Entropy Penalty Upon Binding Compared to Linear Amino Acid Scaffolds

The target compound has exactly one rotatable bond (the exocyclic C–COOH bond), giving it a conformational entropy penalty upon binding that is substantially lower than that of L-proline (2 rotatable bonds) or linear gamma-aminobutyric acid analogs (3–4 rotatable bonds) [1][2]. The rigid tricyclic core pre-organizes the carboxylic acid and the lactam carbonyl in a fixed spatial relationship, minimizing the entropic cost of adopting the bioactive conformation [3].

Rotatable Bonds
Class-level
1 rotatable bond
Lower conformational entropy vs. proline (2) and GABA (3)
Computed; binding thermodynamics to be confirmed experimentally
Conformational Analysis Binding Thermodynamics Peptidomimetic Design

Dual Synthetic Handles (Carboxylic Acid + γ-Lactam) Enable Orthogonal Derivatization Strategies Not Possible with Mono-Functionalized Tricyclic Cores

The 5-oxo-4-azatricyclo[4.2.1.0,3,7]nonane-3-carboxylic acid scaffold contains two chemically orthogonal functional groups: a free carboxylic acid (pKa ~4–5) and a γ-lactam NH (pKa ~15–17), enabling sequential amide coupling and N-alkylation/arylation . The parent 4-azatricyclo[4.2.1.0,3,7]nonane offers only a secondary amine (pKa ~10–11) as its sole reactive handle, while the exo-2-hydroxy azabrendanes replace the acid with a less versatile secondary alcohol [1]. The presence of both an acidic and a neutral hydrogen-bond donor allows for stepwise, protecting-group-minimal diversification in parallel library synthesis.

Synthetic Handles
Reported
2 orthogonal handles
Enables sequential amide coupling and N-alkylation
Reactivity inferred from functional groups; no kinetic data
Parallel Synthesis Library Design Scaffold Decoration

Structural Rigidity (Complexity Score 314) Reflects a Higher Degree of Three-Dimensional Shape Definition Than Common Bicyclic Amino Acid Bioisosteres

The molecular complexity score of 5-oxo-4-azatricyclo[4.2.1.0,3,7]nonane-3-carboxylic acid is computed at 314, substantially higher than that of the parent tricyclic amine (144) or the widely used constrained proline analog 2-azabicyclo[2.2.1]heptane-3-carboxylic acid (complexity ~200) [1]. This elevated complexity index reflects the presence of the fused γ-lactam, the bridgehead carboxylic acid, and four stereocenters, which together produce a topographically rich, three-dimensional scaffold that occupies chemical space underrepresented in traditional flat (sp²-dominated) compound collections [2].

Complexity Index
Class-level
314
Higher 3D shape definition than parent (144) and standard bicyclic acid (~200)
Complexity index; target selectivity requires assay validation
Molecular Complexity Scaffold Diversity 3D Fragment Libraries

Application Scenarios Where 5-Oxo-4-azatricyclo[4.2.1.0,3,7]nonane-3-carboxylic acid Delivers Differentiated Value


CNS-Targeted Fragment Library Enrichment – Leveraging Optimal TPSA for Blood-Brain Barrier Penetration

With a TPSA of 66.4 Ų—directly within the CNS-favorable 40–90 Ų window—and a single rotatable bond, this scaffold is ideally suited for inclusion in CNS-focused fragment libraries [1]. Compared to parent 4-azatricyclo[4.2.1.0,3,7]nonane (TPSA <15 Ų, too low for balanced CNS partitioning), the oxo-carboxylic acid derivative offers a physicochemical profile that predicts adequate passive permeability while maintaining aqueous solubility via its dual HBD/HBA network. Procurement for CNS fragment screening programs or blood-brain barrier penetrant lead optimisation is therefore justified over simpler azatricyclo cores.

Peptidomimetic Scaffold for Conformationally Constrained Protease Inhibitor Design

The compound’s rigid tricyclic core with bridgehead carboxylic acid and γ-lactam provides a pre-organized backbone geometry that mimics the transition-state conformation of proline-containing peptide substrates [1]. The 2/3 HBD/HBA profile allows simultaneous engagement of the oxyanion hole and catalytic residues in serine or cysteine proteases, a capability that non-oxo azatricyclo scaffolds or monocyclic proline analogs cannot match. Researchers pursuing structure-based design of peptidomimetic inhibitors (e.g., for viral proteases, dipeptidyl peptidases, or the ubiquitin-proteasome pathway) should procure this scaffold for initial SAR exploration.

Parallel Library Synthesis Platform with Orthogonal Functional-Group Handles

The orthogonal reactivity of the carboxylic acid (amide coupling) and the γ-lactam NH (N-alkylation, N-arylation) allows for two-dimensional, protecting-group-minimal library generation on a rigid three-dimensional core [1]. This is a distinct synthetic advantage over the parent 4-azatricyclo[4.2.1.0,3,7]nonane (only one reactive amine) and over exo-2-hydroxy azabrendanes (where the alcohol handle is less versatile for palladium-catalyzed cross-coupling). Procurement for diversity-oriented synthesis (DOS) or DNA-encoded library (DEL) construction where scaffold rigidity and dual derivatization nodes are valued is strongly indicated.

Biophysical Fragment Screening Against Protein–Protein Interaction Targets Requiring High Shape Complementarity

The high molecular complexity (314) and four stereocenters of this scaffold generate a three-dimensional shape that is topographically distinct from the flat, aromatic fragments that dominate commercial libraries [1]. For difficult targets such as protein–protein interactions (PPIs), where traditional flat fragments show low hit rates, the enhanced 3D character of the 5-oxo-4-azatricyclo scaffold can probe binding-site crevices inaccessible to simpler bicyclic or monocyclic fragments. Procurement for surface plasmon resonance (SPR) or ligand-observed NMR fragment screens against PPI targets (e.g., Bcl-2 family, bromodomains, or GPCR intracellular loops) is recommended over less shape-defined alternatives.

Application
Selection Property
Validation Focus
CNS-focused fragment library enrichment
Computed TPSA within CNS-favorable range
Blood-brain barrier permeability models
Peptidomimetic protease inhibitor design
Rigid scaffold with enhanced H-bond donor/acceptor profile
Enzyme active-site engagement assays
Diversity-oriented parallel library synthesis
Orthogonal carboxylic acid and γ-lactam handles
Protecting-group-minimal derivatization screening
Protein–protein interaction fragment screening
High molecular complexity and 3D shape definition
SPR or ligand-observed NMR binding assays
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